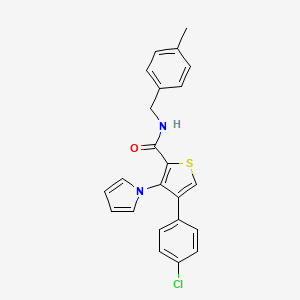

4-(4-chlorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2OS/c1-16-4-6-17(7-5-16)14-25-23(27)22-21(26-12-2-3-13-26)20(15-28-22)18-8-10-19(24)11-9-18/h2-13,15H,14H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHODRLYTKYSOAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-chlorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound notable for its diverse biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, while also discussing its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chlorophenyl group, a methylbenzyl group, and a pyrrole moiety. Its structural complexity contributes to its unique biological activities.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. In particular:

- Activity Against Bacteria : Studies have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness varies based on the specific bacterial strain tested .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest:

- Mechanisms of Action : It may inhibit cancer cell proliferation through the modulation of specific signaling pathways. For instance, compounds with similar structures have shown efficacy in targeting apoptosis-related pathways in cancer cells.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound displays anti-inflammatory properties:

- Inflammatory Pathways : It is believed to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

The biological effects of this compound are mediated through interactions with various molecular targets. These include:

- Enzymes : The compound may act as an inhibitor for certain enzymes involved in disease processes.

- Receptors : It could modulate receptor activity, influencing cellular signaling pathways associated with inflammation and cancer progression.

Case Studies

Several studies have explored the biological activity of this compound:

- Antibacterial Screening :

-

Anticancer Activity :

- In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, suggesting potential as a lead compound in cancer therapeutics.

-

Inflammation Models :

- Experimental models indicated that treatment with this compound reduced markers of inflammation in vivo, supporting its potential use in inflammatory diseases.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate to strong against Bacillus subtilis | Effective against multiple cancer cell lines | Reduces inflammatory markers |

| Similar Thiophene Derivative | Variable effectiveness | Moderate inhibition observed | Limited anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the established synthetic strategies for preparing 4-(4-chlorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Intermediate preparation : Formation of the thiophene-carboxamide core via condensation of 4-chlorophenyl-substituted thiophene precursors with activated carbonyl groups.

Coupling reactions : Introduction of the 4-methylbenzyl amine group via amide bond formation under conditions such as EDCI/HOBt or DCC-mediated coupling in anhydrous DMF .

Pyrrole functionalization : The 1H-pyrrol-1-yl group is introduced via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using pyrrole boronic esters .

- Key considerations : Optimize reaction temperatures (60–100°C) and solvent systems (e.g., THF, DCM) to minimize side products.

Q. How is this compound characterized structurally and functionally in early-stage research?

- Methodological Answer :

- Spectroscopic analysis :

- NMR (¹H/¹³C): Assign peaks for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.5 ppm), and amide NH (δ ~10 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns consistent with Cl and S atoms .

- Chromatography : HPLC purity assessment (≥95%) using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are used for initial biological screening?

- Methodological Answer :

- Enzyme inhibition : Test against kinases (e.g., EGFR, JAK2) or proteases using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Receptor binding : Radioligand displacement assays (e.g., GPCRs) to assess affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Core modifications : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) substituents to alter electronic effects on receptor binding .

- Side-chain variations : Substitute the 4-methylbenzyl group with heteroaromatic amines (e.g., pyridyl) to enhance solubility or target selectivity .

- Pyrrole ring alterations : Explore N-substituted pyrroles (e.g., methyl, acetyl) to modulate steric hindrance .

- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies .

Q. How can structural contradictions in crystallographic vs. computational models be resolved?

- Methodological Answer :

- X-ray crystallography : Determine crystal structure to resolve bond angles and torsional strain. Compare with DFT-optimized geometries (e.g., B3LYP/6-31G*) .

- Dynamic studies : Perform MD simulations (e.g., GROMACS) to assess conformational flexibility in solution vs. solid state .

Q. What strategies address discrepancies in biological activity across different assay systems?

- Methodological Answer :

- Assay standardization : Replicate experiments under controlled conditions (e.g., serum-free media, standardized cell passages) .

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions .

- Metabolic stability : Evaluate hepatic microsomal stability to rule out metabolite interference .

Q. How to design in vivo studies for pharmacokinetic and efficacy evaluation?

- Methodological Answer :

- Animal models : Use xenograft mice for oncology studies or LPS-induced inflammation models for immunomodulatory testing .

- Dosing regimen : Calculate doses based on in vitro IC₅₀ (e.g., 10–50 mg/kg, oral or IP) and monitor plasma levels via LC-MS/MS .

- Toxicity endpoints : Assess liver/kidney function (ALT, creatinine) and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.